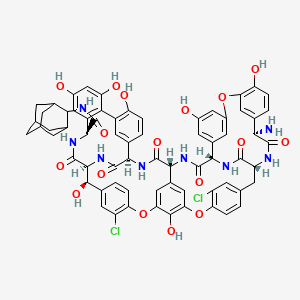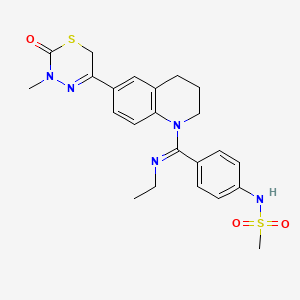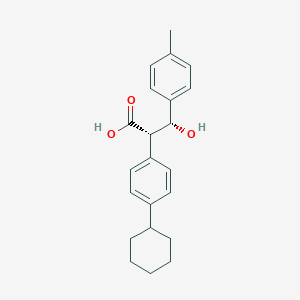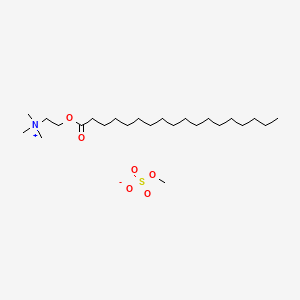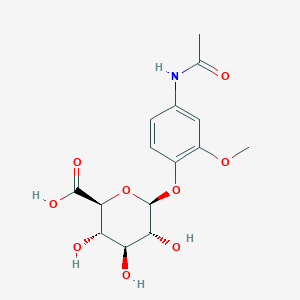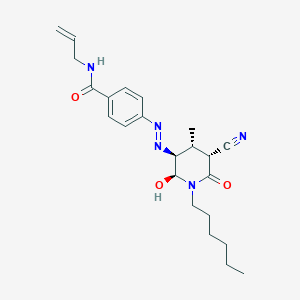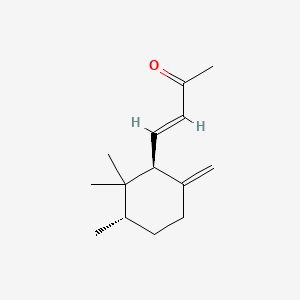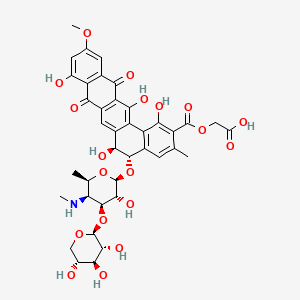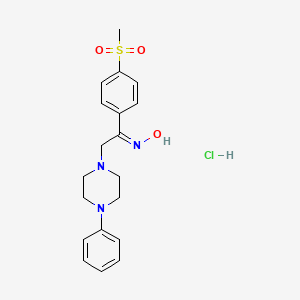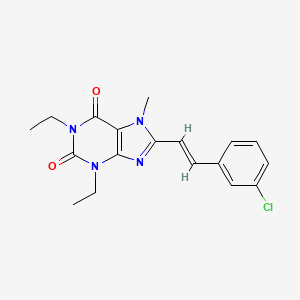
(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound known for its role as a selective adenosine A2A receptor antagonist. This compound also inhibits monoamine oxidase B (MAO-B) with a Ki value of 70 nM, making it a potential candidate for research in Parkinson’s disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine typically involves the reaction of 1,3-diethyl-7-methylxanthine with 3-chlorostyrene under specific conditions to ensure the formation of the (E)-isomer. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the chlorostyryl group.
Substitution: The chlorostyryl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted xanthine derivatives.
科学的研究の応用
(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine has several scientific research applications:
Chemistry: Used as a model compound to study adenosine receptor antagonism and MAO-B inhibition.
Biology: Investigated for its effects on cellular signaling pathways involving adenosine receptors.
Industry: Utilized in the development of new pharmaceuticals targeting neurological disorders.
作用機序
The compound exerts its effects primarily through two mechanisms:
Adenosine A2A Receptor Antagonism: By blocking these receptors, it modulates neurotransmitter release and has potential neuroprotective effects.
類似化合物との比較
Similar Compounds
Caffeine: Another xanthine derivative with adenosine receptor antagonism but lacks MAO-B inhibition.
Theophylline: Similar to caffeine, used primarily for its bronchodilator effects.
8-(3-Chlorostyryl)caffeine: A closely related compound with similar adenosine receptor antagonism and MAO-B inhibition properties.
Uniqueness
(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine is unique due to its dual action on adenosine A2A receptors and MAO-B, making it a promising candidate for research in neurodegenerative diseases, particularly Parkinson’s disease .
特性
CAS番号 |
155271-63-9 |
|---|---|
分子式 |
C18H19ClN4O2 |
分子量 |
358.8 g/mol |
IUPAC名 |
8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H19ClN4O2/c1-4-22-16-15(17(24)23(5-2)18(22)25)21(3)14(20-16)10-9-12-7-6-8-13(19)11-12/h6-11H,4-5H2,1-3H3/b10-9+ |
InChIキー |
JKACQRNPANNUPM-MDZDMXLPSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC=C3)Cl)C |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


